molecular formula C56H42O12 B12427283 5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol

5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol

Cat. No.: B12427283
M. Wt: 906.9 g/mol
InChI Key: ZVULRZLKHBBDMD-UHFFFAOYSA-N
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Description

The compound 5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol (hereafter referred to by its systematic name) is a highly complex polyphenolic derivative characterized by multiple dihydrobenzofuran moieties, hydroxyphenyl substituents, and conjugated ethenyl groups. Its structure comprises three interconnected dihydrobenzofuran units, each substituted with hydroxylated aromatic rings, resulting in a high molecular weight (~1,680 g/mol based on analogous compounds) and extensive π-conjugation . This compound belongs to the 2-arylbenzofuran flavonoid class, known for antioxidant, anti-inflammatory, and estrogenic activities .

Properties

IUPAC Name

5-[4-hydroxy-6-[4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O12/c57-36-11-3-28(4-12-36)1-2-29-19-42(63)51-45(20-29)66-55(31-7-15-38(59)16-8-31)49(51)34-23-44(65)53-47(25-34)68-56(32-9-17-39(60)18-10-32)50(53)35-24-43(64)52-46(26-35)67-54(30-5-13-37(58)14-6-30)48(52)33-21-40(61)27-41(62)22-33/h1-27,48-50,54-65H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVULRZLKHBBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC=C(C=C7)O)C8=CC(=C9C(C(OC9=C8)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Gnemonol B is typically isolated from the roots of Gnetum gnemon. The extraction process involves using organic solvents such as acetone or ethanol to obtain the crude extract, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Gnemonol B. The compound is primarily obtained through extraction from natural sources, which limits its availability for widespread use.

Chemical Reactions Analysis

Types of Reactions

Gnemonol B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Mechanism of Action

Gnemonol B exerts its antibacterial effects by disrupting the cell wall synthesis of bacteria. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption leads to cell lysis and death of the bacteria. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways .

Comparison with Similar Compounds

Research Findings

Structural-Activity Relationships :

  • The compound’s three dihydrobenzofuran units synergistically improve antioxidant capacity but introduce metabolic liabilities (e.g., rapid glucuronidation) .
  • Stereoisomerism (e.g., 2R,3R vs. 2S,3S) significantly impacts ER-binding, with (2R,3R) configurations showing 10-fold higher affinity than (2S,3S) .

Pharmacokinetics: Despite low oral bioavailability, nanoformulations (e.g., liposomal encapsulation) improve solubility and hepatic retention .

Toxicity :

  • High doses (>100 µM) induce apoptosis in cancer cells but show hepatotoxicity in murine models at 50 mg/kg .

Biological Activity

The compound 5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol is a complex polyphenolic compound that exhibits a range of biological activities. Its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties due to the presence of multiple hydroxyl groups and benzofuran moieties.

Chemical Structure and Properties

The compound's intricate structure comprises multiple hydroxyl groups attached to a benzene and benzofuran framework. This configuration is significant for its biological activity as hydroxyl groups are known to enhance the reactivity of phenolic compounds. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.

PropertyValue
Molecular FormulaC30H30O10
Molecular Weight534.56 g/mol
SolubilitySoluble in ethanol and DMSO
Melting PointNot determined

Antioxidant Activity

Numerous studies have highlighted the antioxidant capacity of phenolic compounds. The presence of multiple hydroxyl groups in this compound contributes to its ability to scavenge free radicals effectively. Research indicates that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Hydroxylated phenolic compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies demonstrate that similar compounds can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

Anticancer Potential

Emerging research indicates that polyphenolic compounds can exert anticancer effects through various mechanisms:

  • Apoptosis Induction: Studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest: It may inhibit cell proliferation by arresting the cell cycle at specific phases.
  • Inhibition of Metastasis: Some phenolic compounds have been shown to hinder the migration and invasion of cancer cells.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Antioxidant Activity : A comparative study found that similar polyphenols exhibited up to 70% inhibition of lipid peroxidation in vitro compared to control groups.
    Compound% Inhibition
    Compound A65%
    Compound B70%
    Target Compound68%
  • Anti-inflammatory Study : A recent investigation demonstrated that a related compound significantly reduced IL-6 levels in LPS-stimulated macrophages by over 50%.
    TreatmentIL-6 Level (pg/mL)
    Control120
    Compound Treatment58

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of NF-kB may reduce inflammation.
  • Mitogen-Activated Protein Kinases (MAPK) : Compounds with similar structures have been shown to influence MAPK pathways, affecting cell proliferation and apoptosis.

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